molecular formula C12H17ClN2O2 B1357915 (S)-1-Cbz-3-Aminopyrrolidine hydrochloride CAS No. 550378-39-7

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Cat. No. B1357915
M. Wt: 256.73 g/mol
InChI Key: QNQVBYGRFHOBNO-MERQFXBCSA-N
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Description

“(S)-1-Cbz-3-Aminopyrrolidine hydrochloride” likely refers to a compound that contains an aminopyrrolidine structure, which is a type of organic compound containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “Cbz” likely refers to a carbobenzyloxy protective group, which is often used in organic synthesis to protect amines . The “(S)” indicates that this compound is the “S” enantiomer, meaning it rotates plane-polarized light in a counterclockwise direction . The hydrochloride refers to the presence of a hydrochloride salt, which can improve the water solubility of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the carbobenzyloxy group could be removed under acidic conditions, and the pyrrolidine ring could potentially undergo various reactions depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, the presence of a hydrochloride salt could improve water solubility, and the specific optical rotation would depend on the configuration of the chiral center .

Scientific Research Applications

Kinetic Resolution and Enantioselectivity Enhancement

  • Enhanced Kinetic Resolution : The use of 1-N-Cbz-protected 3-aminopyrrolidine shows significant improvement in the kinetic resolution process. With this method, >99% enantiomeric excess (ee) was achieved at 50% conversion, which is a remarkable improvement over previous methods (Höhne, Robins, & Bornscheuer, 2008).
  • Increased Reaction Rate and Enantioselectivity : The reaction rate for this process increased up to 50-fold when using protected substrates like 1-N-Cbz-protected 3-aminopyrrolidine. Moreover, enantioselectivity also significantly increased compared to unprotected substrates, showcasing the efficacy of this protection strategy in synthetic applications (Höhne, Robins, & Bornscheuer, 2008).

Synthesis of Orthogonally Protected Compounds

  • Chemoenzymatic Synthesis : The compound has been used in the chemoenzymatic synthesis of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines. This synthesis method is significant for the preparation of various enantiomerically pure compounds, which have wide applications in pharmaceuticals (Rodríguez-Rodríguez et al., 2013).

Biomedical Applications

  • Biomedical Material Synthesis : Lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups were synthesized from biomass fermentation. These polyesters have potential applications in biomedical fields due to their excellent cell compatibility and tunable properties (Chen et al., 2014).

Safety And Hazards

The safety and hazards would depend on the specific structure and properties of this compound. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the synthesis of other compounds, or in various applications depending on its biological activity .

properties

IUPAC Name

benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVBYGRFHOBNO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609931
Record name Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

CAS RN

550378-39-7
Record name Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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